
3-Methoxy-2-methylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
-
Using Thiophosgene
Reaction: 3-methoxy-2-methylphenylamine + CSCl2 → this compound
Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent side reactions.
-
Using Phenyl Chlorothionoformate
Reaction: 3-methoxy-2-methylphenylamine + Phenyl Chlorothionoformate → this compound
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’
Conditions: Often performed at room temperature or slightly elevated temperatures.
Common Reagents and Conditions
Reagents: Amines, alcohols, thiols, etc.
Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3-Methoxy-2-methylphenyl Isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl groups, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but with the methoxy group at the para position, leading to different reactivity and properties.
2,6-Dichlorophenyl Isothiocyanate: Contains chlorine atoms, which significantly alter its chemical behavior and biological activity.
Uniqueness
3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-isothiocyanato-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3 |
InChI Key |
YFYMWMXMFRNALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




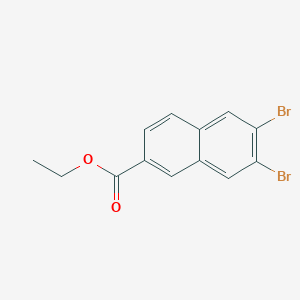
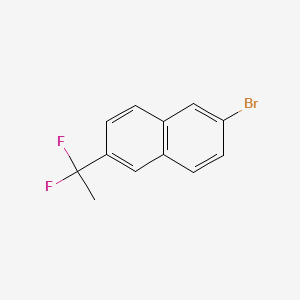
![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
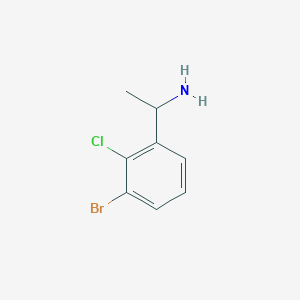
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

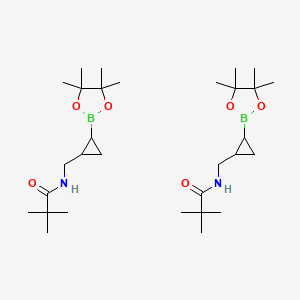
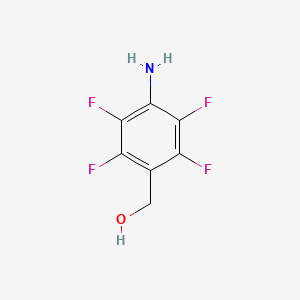
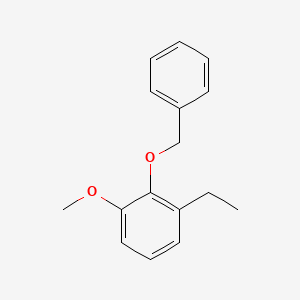


![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
